molecular formula C12H9IO4 B2409384 5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid CAS No. 406470-50-6

5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid

Cat. No.: B2409384
CAS No.: 406470-50-6
M. Wt: 344.104
InChI Key: PKQGNEQSBCKQOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid is a chemical compound with the molecular formula C12H9IO4 and a molecular weight of 344.11 g/mol It is characterized by the presence of an iodophenoxy group attached to a furan ring, which is further connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodophenol and furan-2-carboxylic acid.

    Formation of the Ether Linkage: The iodophenol is reacted with a suitable alkylating agent to form the iodophenoxy group. This step often involves the use of reagents like sodium hydride (NaH) and an alkyl halide.

    Coupling Reaction: The iodophenoxy intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a palladium catalyst.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like LiAlH4.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters.

Major Products Formed

    Substitution Reactions: Formation of substituted phenoxy derivatives.

    Oxidation and Reduction: Formation of alcohols or ketones.

    Coupling Reactions: Formation of biaryl or diaryl compounds.

Scientific Research Applications

5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to proteins or enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.

    Pathways Involved: The compound can affect pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Iodophenoxy)methyl]furan-2-carboxylic acid is unique due to the presence of the iodine atom, which can enhance its reactivity and binding affinity in various chemical and biological contexts. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5-[(4-iodophenoxy)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IO4/c13-8-1-3-9(4-2-8)16-7-10-5-6-11(17-10)12(14)15/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQGNEQSBCKQOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=CC=C(O2)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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